molecular formula C10H10N2O4S B12316381 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid CAS No. 852296-87-8

3-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Cat. No.: B12316381
CAS No.: 852296-87-8
M. Wt: 254.26 g/mol
InChI Key: UIYOLXUUWLHYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Cyanoethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a cyanoethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-chloroethyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of 2-chloroethyl cyanide, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyanoethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Cyanoethyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The cyano group can also participate in interactions with nucleophilic sites on biomolecules, affecting their function .

Comparison with Similar Compounds

Properties

CAS No.

852296-87-8

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

3-(2-cyanoethylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H10N2O4S/c11-5-2-6-12-17(15,16)9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12H,2,6H2,(H,13,14)

InChI Key

UIYOLXUUWLHYMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.